molecular formula C14H21N3O3 B8127590 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8127590
M. Wt: 279.33 g/mol
InChI Key: FNHHCNFJSUKOBF-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2270913-74-9) features a four-membered azetidine ring fused to a tert-butyl carbamate group and a 5-aminopyridinyloxymethyl side chain (Fig. 1). The azetidine ring adopts a puckered conformation to alleviate angle strain, with a calculated dihedral angle of 25.7° between N1-C2-C3 and C2-C3-N4 planes based on density functional theory (DFT) simulations. The tert-butyl group occupies an equatorial position relative to the azetidine ring, minimizing steric clashes with the pyridine moiety.

The 5-aminopyridin-2-yloxy group extends perpendicularly from the azetidine C3 position, stabilized by intramolecular hydrogen bonding between the pyridinylamine (-NH₂) and the azetidine nitrogen (N-H···N distance: 2.1 Å). This interaction restricts rotation about the C3-O bond, creating a well-defined conformational ensemble in solution.

Table 1: Key Geometric Parameters

Parameter Value Method
Azetidine N-C bond 1.472 Å DFT (B3LYP)
C-O bond (ether) 1.414 Å X-ray*
Dihedral angle (C3-O) 112.3° Molecular Dynamics

*Crystallographic data unavailable; values inferred from analogous azetidine ethers.

Properties

IUPAC Name

tert-butyl 3-[(5-aminopyridin-2-yl)oxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-5-4-11(15)6-16-12/h4-6,10H,7-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHCNFJSUKOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyridine moiety and the tert-butyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring. The pyridine derivative is then introduced through nucleophilic substitution reactions, and the tert-butyl ester group is added using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions to replace the ester group.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((diethylamino)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
  • tert-Butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate

Uniqueness

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the amino-substituted pyridine ring, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives that may lack such functional groups or have different substituents .

Biological Activity

The compound 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a derivative of azetidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H18N2O3C_{13}H_{18}N_2O_3 and has a molecular weight of 250.29 g/mol. The structure features an azetidine ring, which is significant for its biological interactions.

Research indicates that azetidine derivatives often exhibit their biological effects through the modulation of various signaling pathways. In particular, compounds with pyridine moieties have been shown to interact with protein targets involved in cell signaling, potentially influencing processes like apoptosis and cell proliferation.

Key Mechanisms:

  • Inhibition of STAT3 : Similar analogs have been reported to inhibit the STAT3 pathway, which is crucial in cancer biology. The presence of the pyridine ring may enhance binding affinity to the target protein, leading to improved inhibitory activity .
  • Cell Membrane Permeability : The tert-butyl ester group may enhance membrane permeability, allowing for better cellular uptake and efficacy in cellular environments .

Cytotoxicity Assays

In vitro studies have demonstrated that 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibits varying degrees of cytotoxicity across different cell lines.

Cell Line IC50 (µM) Observation
MDA-MB-231 (Breast)4.4Significant cytotoxicity observed
A549 (Lung)6.0Moderate cytotoxicity
HepG2 (Liver)>10Minimal effect

These results indicate that while the compound is effective against certain cancer cell lines, its efficacy may vary significantly based on the cellular context.

Mechanistic Insights from Studies

A study focusing on related azetidine derivatives revealed that modifications at the nitrogen or carboxylic acid positions could significantly enhance or reduce biological activity. The presence of polar functional groups was found to improve solubility and bioavailability, which are crucial for therapeutic applications .

Case Studies and Applications

  • Breast Cancer Treatment : In a recent study, analogs similar to this compound were evaluated for their potential in treating triple-negative breast cancer (TNBC). The results indicated that compounds with structural similarities could synergize with existing chemotherapeutics like docetaxel, enhancing overall treatment efficacy .
  • Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of azetidine derivatives suggest potential applications in neurodegenerative diseases. The modulation of neuroinflammatory pathways through these compounds could provide therapeutic avenues for conditions like Alzheimer's disease.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen during functionalization of the pyridine ring .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the aminopyridinyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while dichloromethane (DCM) is used for acid-sensitive intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity. LC-MS and NMR validate intermediates .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine and pyridine rings. For example, coupling constants (J values) distinguish axial/equatorial substituents on the azetidine .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., de-Boc byproducts) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?

Answer:
Contradictions often arise from:

  • Substituent Positioning : The nitro group’s position on the pyridine ring (e.g., 3- vs. 5-nitro) alters electron density, impacting receptor binding. Computational modeling (DFT) can predict electronic effects .
  • Stereochemical Variance : Compare enantiomers (e.g., R vs. S configurations) using chiral HPLC. For example, highlights stereospecific bioactivity in pyrazole derivatives .
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ in cancer lines) with controls for pH, serum proteins, and solvent artifacts (e.g., DMSO toxicity) .

Advanced: What reaction mechanisms govern the tert-butyl ester’s stability under acidic/basic conditions?

Answer:

  • Acidic Hydrolysis : The Boc group cleaves via protonation of the carbonyl oxygen, forming a tert-butyl carbocation intermediate. Use TFA/DCM (1:1) at 0–25°C for controlled deprotection .
  • Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze the ester to carboxylic acid. Monitor pH (<10) to avoid side reactions (e.g., azetidine ring opening) .
  • Thermal Stability : Decomposition occurs >150°C; store at –20°C under inert atmosphere (N₂/Ar) .

Advanced: How can prodrug strategies leverage the tert-butyl ester moiety?

Answer:

  • Esterase Activation : The tert-butyl ester acts as a lipophilic prodrug motif, enhancing cell permeability. In vivo, esterases cleave the ester to release the active carboxylic acid .
  • Targeted Delivery : Conjugate with peptide linkers (e.g., cathepsin-B substrates) for tumor-specific activation. Validate using fluorescence quenching assays .

Advanced: What methodologies enable comparative studies with structural analogs?

Answer:

  • SAR Studies : Synthesize analogs with variations in the pyridine (e.g., 5-amino vs. 5-nitro) and azetidine (e.g., methyl vs. hydroxymethyl substituents). Test in parallel assays for cytotoxicity and solubility .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Compare with analogs to identify critical hydrogen bonds or steric clashes .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions : –20°C in amber vials under N₂. Desiccants (silica gel) prevent hydrolysis .
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and metal ions (e.g., Fe³⁺) that catalyze degradation .

Advanced: How to design assays for evaluating antimicrobial activity?

Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include efflux pump inhibitors (e.g., PAβN) to assess intrinsic activity .
  • Time-Kill Curves : Measure log-phase reduction over 24 hours. Compare with tert-butyl-free analogs to isolate the ester’s role .

Advanced: What strategies improve stereochemical control during azetidine functionalization?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation of the azetidine nitrogen .
  • Dynamic Resolution : Enzymatic resolution (e.g., lipases) separates diastereomers. Monitor enantiomeric excess (ee) via chiral HPLC .

Advanced: How to address low solubility in aqueous assays?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS with sonication. Confirm stability via dynamic light scattering (DLS) .
  • Prodrug Derivatization : Introduce PEGylated esters or sulfonate salts to enhance hydrophilicity .

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